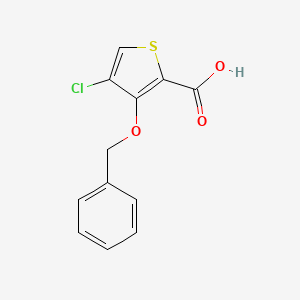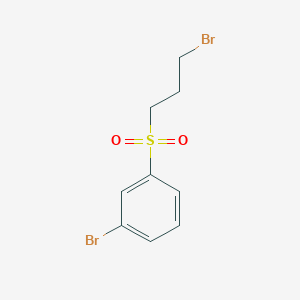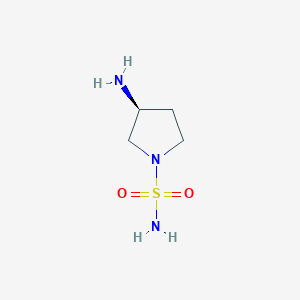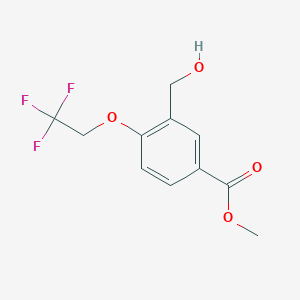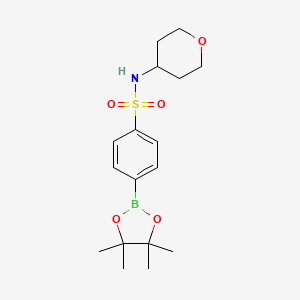
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-エトキシフェニル)カルバモイル)-4-メチル-2-(3-フェニルプロパンアミド)チオフェン-3-カルボン酸メチルは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、複数の官能基で置換されたチオフェン環を特徴としており、化学、生物学、医学の研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
5-((2-エトキシフェニル)カルバモイル)-4-メチル-2-(3-フェニルプロパンアミド)チオフェン-3-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のようなものがあります。
チオフェン環の形成: チオフェン前駆体から始めて、さまざまな置換基が求電子置換反応によって導入されます。
カルバモイル基の導入: 2-エトキシフェニルカルバモイル基は、適切なイソシアネートとの反応によって導入できます。
アミド化: 3-フェニルプロパンアミド基は、通常、アミド化反応によって導入されます。この反応では、アミンがカルボン酸誘導体と反応します。
エステル化: 最後のステップでは、エステル化によってメチルエステル基が導入されます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成ステップの最適化を必要とする可能性があります。これには、触媒の使用、制御された反応条件(温度、圧力)、および再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
5-((2-エトキシフェニル)カルバモイル)-4-メチル-2-(3-フェニルプロパンアミド)チオフェン-3-カルボン酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チオフェン環は酸化されてスルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応はカルボニル基を標的とし、アルコールに変換することができます。
置換: 求電子置換反応または求核置換反応が芳香族環で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で使用します。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)を無水溶媒中で使用します。
置換: ハロゲン化剤またはアミンやアルコキシドなどの求核剤。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 使用した試薬に応じて、さまざまな置換チオフェン誘導体。
科学研究の用途
化学
化学では、この化合物はより複雑な分子の構成要素として使用できます。複数の官能基により、多様な化学修飾が可能になり、合成有機化学において貴重な存在となります。
生物学
生物学的研究では、この化合物の誘導体が、酵素阻害剤としての可能性、または受容体研究のためのリガンドとして探求される可能性があります。
医学
医薬品化学では、この化合物は、構造の複雑さと官能基の多様性により、抗炎症作用や抗がん作用などの薬理作用について調査することができます。
産業
産業部門では、この化合物は、新素材の開発や医薬品合成の中間体として用途が見つかる可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural complexity and functional group diversity.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
5-((2-エトキシフェニル)カルバモイル)-4-メチル-2-(3-フェニルプロパンアミド)チオフェン-3-カルボン酸メチルの作用機序は、特定の用途によって異なります。たとえば、薬剤として使用される場合、特定の酵素または受容体と相互作用し、その活性を調節する可能性があります。分子標的には、シグナル伝達経路または代謝プロセスに関与するタンパク質が含まれる可能性があります。
類似化合物との比較
類似化合物
- 5-((2-メトキシフェニル)カルバモイル)-4-メチル-2-(3-フェニルプロパンアミド)チオフェン-3-カルボン酸メチル
- 5-((2-エトキシフェニル)カルバモイル)-4-メチル-2-(3-フェニルプロパンアミド)チオフェン-3-カルボン酸エチル
独自性
5-((2-エトキシフェニル)カルバモイル)-4-メチル-2-(3-フェニルプロパンアミド)チオフェン-3-カルボン酸メチルは、官能基の特定の組み合わせにより独自性を持ちます。この組み合わせにより、アナログ化合物と比較して、独特の化学反応性と生物活性をもたらす可能性があります。エトキシフェニル基とフェニルプロパンアミド基の存在は、生物学的標的との相互作用を強化したり、溶解性や安定性などの物理的特性を変更したりする可能性があります。
特性
分子式 |
C25H26N2O5S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-19-13-9-8-12-18(19)26-23(29)22-16(2)21(25(30)31-3)24(33-22)27-20(28)15-14-17-10-6-5-7-11-17/h5-13H,4,14-15H2,1-3H3,(H,26,29)(H,27,28) |
InChIキー |
WLPSZHCYMNLWRY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CCC3=CC=CC=C3)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)


![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)


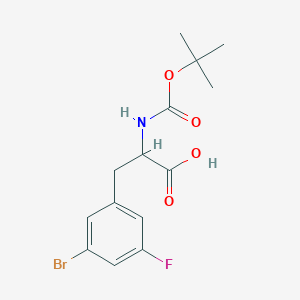
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
